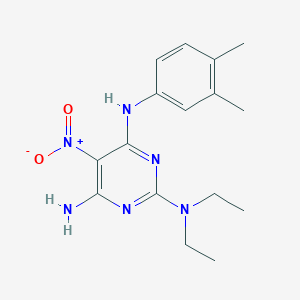

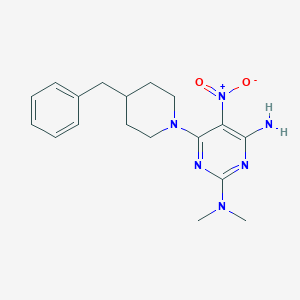

![molecular formula C23H22N6O3 B11266593 3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266593.png)

3-(4-methoxyphenyl)-5,7-dimethyl-9-[(2-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound’s full name might be a mouthful, but its significance lies in its hybrid structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Let’s break it down:

Triazolothiadiazine: This core structure results from fusing a five-membered triazole ring with a six-membered thiadiazine ring. Four isomeric variants exist

準備方法

Synthetic Routes::

- Multicomponent Synthesis : Researchers have explored one-pot multicomponent syntheses to access derivatives of this scaffold . These methods involve combining multiple reactants in a single step.

- Thiourea Formation : Starting from appropriate precursors, thioureas are formed. These then undergo S-alkylation with 1,3-propane sultone, leading to the desired 1,2,4-triazoles .

Industrial Production:: While industrial-scale production methods aren’t widely documented, the synthetic routes mentioned above can serve as starting points for process development.

化学反応の分析

Reactivity::

- Oxidation and Reduction : The compound may undergo oxidation or reduction reactions, depending on the functional groups present.

- Substitution : Substituents on the aromatic rings can participate in substitution reactions.

- Common Reagents and Conditions : Specific reagents and conditions vary based on the desired modifications. For example, oxidative conditions might involve peracids, while reduction could use metal hydrides.

- Functionalized Derivatives : Depending on the reaction type, various functional groups can be introduced, leading to diverse derivatives.

科学的研究の応用

Pharmacological Activities:: This compound exhibits a plethora of pharmacological effects:

- Anticancer : Some derivatives show promising anticancer activity.

- Antimicrobial : Active against microbial pathogens.

- Analgesic and Anti-inflammatory : Potential pain-relieving and anti-inflammatory properties.

- Antioxidant : Protects against oxidative stress.

- Enzyme Inhibitors : Includes carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.

- Antiviral : Active against viruses.

- Antitubercular : Shows efficacy against tuberculosis.

作用機序

The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.

類似化合物との比較

Uniqueness::

- The triazolothiadiazine scaffold offers a balance of hydrogen bond acceptor and donor properties, making it versatile for interactions with diverse receptors.

- Its bioactive profile positions it well for drug design and development.

Similar Compounds:: While this compound stands out, similar structures include other triazolothiadiazines and related heterocyclic scaffolds .

特性

分子式 |

C23H22N6O3 |

|---|---|

分子量 |

430.5 g/mol |

IUPAC名 |

8-(4-methoxyphenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |

InChI |

InChI=1S/C23H22N6O3/c1-14-7-5-6-8-16(14)13-28-18-20(26(2)23(31)27(3)21(18)30)29-19(24-25-22(28)29)15-9-11-17(32-4)12-10-15/h5-12H,13H2,1-4H3 |

InChIキー |

TXMBNFIVDPZCBR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

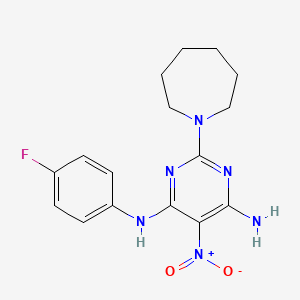

![N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11266517.png)

![N-(3,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B11266518.png)

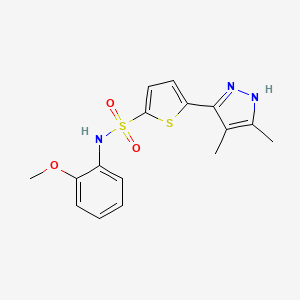

![N-(2,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11266522.png)

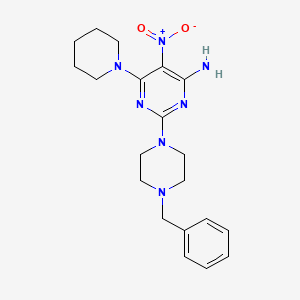

![3-[(3,4-dimethoxyphenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11266526.png)

![N-(4-Ethylphenyl)-5-[2-oxo-2-(piperidin-1-YL)ethyl]thiophene-2-sulfonamide](/img/structure/B11266541.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11266543.png)

![N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11266551.png)

![2-(4-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11266561.png)

![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate](/img/structure/B11266567.png)